molecular formula C8H6N2O3 B1360815 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid CAS No. 787580-93-2

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid

Cat. No.: B1360815
CAS No.: 787580-93-2
M. Wt: 178.14 g/mol
InChI Key: JAPGBCYHMJSRNG-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC2=C (C=C1C (=O)O)C (=O)NN2 . This notation provides a way to represent the structure using ASCII strings. The compound has a molecular weight of 178.15 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 362.4±21.0 C at 760 mmHg and a melting point of >251 C . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Analogues

    The synthesis of two analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and subsequent dehydrobromination has been reported. The bromination process conditions were optimized to achieve a high yield of 97% (Yang Li-jian, 2013).

  • Derivatives as Antispermatogenic Agents

    A series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have shown potent antispermatogenic activity. Specific derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid exhibited significant effects on testicular weight and inhibition of spermatogenesis (G. Corsi, G. Palazzo, 1976).

  • Novel Synthesis of Oxadiazolyl-Indazoles

    The synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole in good yields has been accomplished, showcasing the versatility of 1H-indazole-3-carboxylic acid as a precursor (S. Raut et al., 2019).

Corrosion Inhibition

  • Anti-corrosive Behavior: Derivatives of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have demonstrated good inhibiting properties for mild steel corrosion in hydrochloric acid solutions. The inhibition efficiency increased with the concentration of these compounds (A. Saady et al., 2018).

N-Heterocyclic Carbenes

  • N-Heterocyclic Carbene Formation: 1.2-Dimethylindazolium-3-carboxylates, derived from indazole, decarboxylate on heating to form N-heterocyclic carbenes of indazole. These carbenes can be trapped with iso(thio)cyanates to form amidates, demonstrating potential in organic synthesis and medicinal chemistry (A. Schmidt et al., 2006).

Antibacterial Activity

  • Antibacterial Compounds Synthesis: The synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its antibacterial activity showcase the potential use of these compounds in developing new antibacterial agents (M. Brahmayya et al., 2018).

Biochemical Analysis

Biochemical Properties

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of certain enzymes, inhibiting their activity. This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function. Additionally, this compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that alter enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect overall metabolic activity and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through various targeting signals and post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-oxo-1,2-dihydroindazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPGBCYHMJSRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646258
Record name 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787580-93-2
Record name 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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